Dotinurad
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285572-51-1 | |
| Record name | Dotinurad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOTINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Pharmacodynamics of Dotinurad
Selective Inhibition of Urate Transporter 1 (URAT1)
Dotinurad exhibits a dual mechanism of inhibition on URAT1, involving both competitive and noncompetitive actions. patsnap.com When present in the extracellular fluid, this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from binding and thus inhibiting its reabsorption in a process known as cis-inhibition. patsnap.comresearchgate.net
Quantitative studies have demonstrated this compound's high potency for URAT1. The half-maximal inhibitory concentration (IC50) value for this compound's inhibition of URAT1 has been reported to be 0.0372 µM (or 37.2 nM). abmole.comnih.gov This indicates a strong inhibitory effect at low concentrations. Comparative studies have shown this compound to be significantly more potent than other uricosuric agents like benzbromarone (B1666195) (IC50 of 0.190 µM), lesinurad (IC50 of 30.0 µM), and probenecid (B1678239) (IC50 of 165 µM). nih.gov
Table 1: IC50 Values for URAT1 Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.0372 |
| Benzbromarone | 0.190 |
| Lesinurad | 30.0 |
| Probenecid | 165 |
Minimal Inhibition of Other Urate Transporters
A key characteristic of this compound is its high selectivity for URAT1, with minimal effects on other transporters involved in urate homeostasis and drug elimination. tandfonline.compatsnap.compatsnap.commdpi.comresearchgate.net This selectivity contributes to its favorable therapeutic profile by reducing the potential for off-target effects. patsnap.compatsnap.com
This compound exhibits weak inhibition of ATP-Binding Cassette Subfamily G Member 2 (ABCG2), a transporter involved in the excretion of uric acid from the intestines and kidneys. tandfonline.compatsnap.commdpi.comresearchgate.net The IC50 value for this compound against ABCG2 is 4.16 µM. nih.gov This indicates a much lower affinity for ABCG2 compared to URAT1, suggesting that at clinical concentrations, this compound is unlikely to significantly interfere with ABCG2-mediated urate secretion. tandfonline.cominformahealthcare.com
This compound also shows minimal inhibitory activity against Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). tandfonline.compatsnap.commdpi.comresearchgate.net These transporters are involved in the secretion of uric acid into the renal tubules. The IC50 values for this compound against OAT1 and OAT3 are 4.08 µM and 1.32 µM, respectively. nih.gov This low level of inhibition suggests that this compound does not significantly impair the active secretion of uric acid from the blood into the urine. tandfonline.com
While primarily targeting URAT1, there is some suggestion that this compound may also have a minor effect on Organic Anion Transporter 4 (OAT4), which is also involved in uric acid reabsorption in the kidneys. patsnap.com However, its primary and most significant mechanism of action remains the potent and selective inhibition of URAT1. patsnap.com
Table 2: IC50 Values for Other Urate Transporters
| Transporter | This compound IC50 (µM) |
|---|---|
| ABCG2 | 4.16 |
| OAT1 | 4.08 |
| OAT3 | 1.32 |
Glucose Transporter 9 (GLUT9)
This compound's mechanism of action is characterized by its high selectivity. It primarily targets and inhibits urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. patsnap.compatsnap.com Unlike some other uricosuric agents, such as benzbromarone, this compound does not inhibit Glucose Transporter 9 (GLUT9). nih.govpreprints.org GLUT9 is another important transporter involved in the reabsorption of uric acid from the renal tubules. nih.gov The selective inhibition of URAT1 without affecting GLUT9 is a distinguishing feature of this compound's pharmacological profile. nih.gov This specificity allows this compound to effectively target a critical pathway in urate reabsorption while avoiding interactions with other transporters like GLUT9, ATP-binding cassette transporter G2 (ABCG2), and organic anion transporter 1/3 (OAT1/3). nih.govfrontiersin.org
Physiological Effects on Urate Homeostasis
By selectively inhibiting URAT1, this compound directly influences the body's management of uric acid, leading to significant changes in both its excretion and serum concentration. patsnap.comnih.gov
Increased Fractional Excretion of Urate (FEUA)
The primary physiological consequence of this compound's inhibition of URAT1 is a reduction in the reabsorption of uric acid from the renal tubules. patsnap.com This action directly leads to an increase in the fractional excretion of urate (FEUA), which enhances the clearance of uric acid from the body through urine. patsnap.com Studies have demonstrated that the uric acid clearance-to-creatinine clearance ratio (CUA/CCr), a measure related to FEUA, generally increases over time with this compound treatment. nih.gov This promotion of uric acid excretion is the fundamental mechanism by which this compound lowers serum urate levels. nih.gov
Reduction in Serum Uric Acid Levels
The enhanced urinary excretion of urate results in a marked decrease in serum uric acid (SUA) levels. tandfonline.combohrium.com Clinical studies have quantified this potent urate-lowering effect. A pooled analysis of phase II and III trials in hypertensive patients with hyperuricemia or gout provided the following results: tandfonline.comnih.gov
| This compound Dose | Mean Percent Reduction in SUA (± SD) | Patients Achieving SUA ≤6.0 mg/dL |
|---|---|---|
| 2 mg | 42.17% (± 12.42%) | 82.8% |
| 4 mg | 60.42% (± 8.03%) | 100.0% |
Furthermore, long-term studies have confirmed the sustained efficacy of this compound, with one trial demonstrating that 100% of patients achieved a target serum uric acid level of ≤6.0 mg/dL after 58 weeks of treatment. researchgate.net In patients with chronic kidney disease (CKD), this compound also showed significant efficacy, with mean percentage reductions in SUA at 24 weeks of 47.2% and 42.8% for patient groups with higher and lower glomerular filtration rates, respectively. nih.gov
Pharmacodynamic Modeling and Simulation
Pharmacodynamic (PD) modeling has been employed to characterize the relationship between this compound concentration in the body and its urate-lowering effects. bohrium.comnih.gov
Maximal Effect (Emax) Model and Parameters
The relationship between this compound's plasma concentration and its impact on renal urate reabsorption is effectively described by a simple maximal effect (Emax) model. bohrium.comnih.govresearchgate.net This model is used to quantify the maximum possible effect and the concentration required to achieve half of that effect. nih.gov Pharmacokinetic/pharmacodynamic modeling based on clinical study data has established key parameters for this compound. bohrium.comnih.govresearchgate.net
| Pharmacodynamic Parameter | Estimated Value |
|---|---|
| Maximal Effect (Emax) on Renal Urate Reabsorption | 0.51 |
| Plasma Concentration at Half-Maximal Effect (EC50) | 196 ng/mL |
The estimated Emax of 0.51 represents the maximal fractional inhibition of renal urate reabsorption achievable by the drug. bohrium.comnih.gov The plasma concentration at the half-maximal effect (EC50) was determined to be 196 ng/mL, indicating the concentration at which this compound exerts 50% of its maximum uricosuric effect. bohrium.comnih.govresearchgate.net
Pharmacokinetic Profiles of Dotinurad
Absorption and Distribution Characteristics
Following oral administration, dotinurad is rapidly absorbed. nih.gov Studies in healthy adult males have shown that the time to reach maximum plasma concentration (Tmax) is approximately 3 hours, and this timing remains consistent regardless of the dose level. researchgate.net The plasma concentration of this compound increases in a dose-proportional manner. ablesci.com
This compound exhibits a low apparent volume of distribution. In studies involving rats, monkeys, and humans, the apparent distribution volumes were 0.257, 0.205, and 0.182 L/kg, respectively. d-nb.info This low volume of distribution contributes to maintaining adequately high plasma and luminal concentrations of the drug. d-nb.info Furthermore, this compound is highly bound to plasma proteins, with a binding ratio of 99.4%, and there are minimal species differences in this binding. d-nb.info
Metabolism and Excretion Pathways
The elimination of this compound from the plasma is primarily dependent on hepatic clearance. researchgate.net The main route of metabolism involves conjugation to form glucuronide and sulfate (B86663) metabolites, which are then predominantly excreted in the urine. researchgate.netnih.gov
In humans, the primary metabolites of this compound are its glucuronide and sulfate conjugates. researchgate.net Following oral administration, these conjugates are the main forms of the drug excreted in the urine. nih.gov One study identified the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms involved in these conjugation reactions. This compound glucuronidation is primarily catalyzed by UGT1A1, UGT1A3, UGT1A9, and UGT2B7. nih.gov Its sulfation is catalyzed by numerous SULT isoforms, with SULT1B1 and SULT1A3 being significant contributors. nih.gov
This compound's metabolism shows minimal involvement of the hepatic cytochrome P450 (CYP) enzyme system. d-nb.info This characteristic suggests a low risk of drug-drug interactions with medications that are metabolized by CYP enzymes. d-nb.info
Population Pharmacokinetics
The pharmacokinetic properties of this compound have been investigated in different populations to understand the influence of factors such as age, gender, and renal function.
A clinical study evaluating the effects of age and gender on the pharmacokinetics of a single 1 mg oral dose of this compound found no clinically meaningful differences. nih.gov The plasma concentration profiles of this compound were similar across elderly (≥ 65 years) and young (20–35 years) subjects, as well as between males and females. nih.govd-nb.info
Table 1: Pharmacokinetic Parameters of this compound in Elderly and Young Subjects (Mean ± SD)
| Parameter | Elderly Male (n=6) | Young Male (n=6) | Elderly Female (n=6) | Young Female (n=6) |
|---|---|---|---|---|
| Cmax (ng/mL) | 93.30 ± 15.35 | 100.92 ± 20.37 | 112.07 ± 15.01 | 116.15 ± 20.98 |
| Tmax (hr) | 2.83 ± 1.17 | 2.17 ± 0.75 | 2.00 ± 0.89 | 2.50 ± 1.05 |
| AUC0-inf (ng·hr/mL) | 1209.38 ± 276.54 | 1424.76 ± 401.56 | 1797.95 ± 296.81 | 1832.67 ± 359.18 |
| T1/2 (hr) | 9.28 ± 1.63 | 10.02 ± 2.01 | 10.92 ± 1.48 | 10.78 ± 1.96 |
Data sourced from a single-dose study of 1 mg this compound. nih.gov
The pharmacokinetic profile of this compound has been studied in individuals with mild and moderate renal dysfunction. nih.gov In a single-dose study, the plasma concentration-time profiles of this compound were similar across groups with normal renal function (eGFR ≥ 90 mL/min/1.73 m²), mild renal dysfunction (eGFR ≥ 60 to < 90 mL/min/1.73 m²), and moderate renal dysfunction (eGFR ≥ 30 to < 60 mL/min/1.73 m²). nih.govresearchgate.net
Table 2: Pharmacokinetic Parameters of this compound in Subjects with Normal and Impaired Renal Function (Mean ± SD)
| Parameter | Normal Renal Function (n=6) | Mild Renal Dysfunction (n=6) | Moderate Renal Dysfunction (n=5) |
|---|---|---|---|
| Cmax (ng/mL) | 85.67 ± 10.65 | 88.73 ± 22.74 | 88.38 ± 14.39 |
| AUC0-inf (ng·hr/mL) | 1157.32 ± 269.46 | 1366.57 ± 427.94 | 1428.54 ± 379.58 |
| CLtot/F (L/h) | 0.91 ± 0.25 | 0.81 ± 0.33 | 0.75 ± 0.25 |
Data sourced from a single-dose study of 1 mg this compound. nih.gov
Pharmacokinetics in Patients with Hepatic Impairment
The influence of hepatic impairment on the pharmacokinetic profile of this compound has been evaluated in clinical studies. researchgate.netnih.govnih.gov this compound's primary elimination from plasma is dependent on hepatic clearance, with its main metabolites being glucuronate and sulfate conjugates. nih.govresearchgate.netproquest.com The drug is not metabolized by cytochrome P450 (CYP) enzymes. researchgate.net
A multicenter, open-label, single-dose study was conducted to compare the pharmacokinetics of this compound in subjects with normal hepatic function against those with mild, moderate, and severe hepatic impairment. researchgate.netnih.govd-nb.info The study included 24 participants, divided into four groups based on their hepatic function. nih.govd-nb.info
The results indicated that the plasma concentration-time course of this compound was similar across all groups, with peak plasma levels occurring 1 to 3 hours after administration. nih.govd-nb.info While the peak concentration was observed to be lower in the groups with hepatic impairment, this difference was reduced after adjusting for body weight. nih.govd-nb.info
The study concluded that hepatic impairment does not have a clinically meaningful effect on the pharmacokinetics of this compound. researchgate.netnih.govnih.gov This is supported by the finding that the urinary excretion rate of the primary metabolite, the glucuronate conjugate, was similar across all groups, suggesting that neither the absorption nor the primary metabolism pathway of this compound is significantly affected by hepatic disorders. nih.govd-nb.info
Pharmacokinetic Parameters of this compound in Hepatic Impairment
Below are the geometric mean ratios for Cmax and AUC of this compound in subjects with varying degrees of hepatic impairment relative to subjects with normal hepatic function.
| Degree of Hepatic Impairment | Geometric Mean Ratio of Cmax (90% CI) nih.gov |
| Mild | 0.840 (0.674–1.047) |
| Moderate | 0.798 (0.653–0.976) |
| Severe | 0.747 (0.570–0.979) |
| CI: Confidence Interval |
An increase in the unbound fraction of this compound in plasma was noted in the moderate and severe hepatic impairment groups, which showed a negative correlation with serum albumin levels. proquest.comd-nb.info
Unbound Fraction of this compound in Plasma
| Group | Unbound Fraction (%) d-nb.info |
| Normal Hepatic Function | Data not specified |
| Moderate Hepatic Impairment | Higher than normal |
| Severe Hepatic Impairment | Higher than normal |
Preclinical and Nonclinical Research Findings
In Vitro Studies on Transporter Inhibition
In vitro studies have demonstrated that dotinurad potently inhibits URAT1. patsnap.comnih.govresearchgate.net Compared to other uricosuric agents like benzbromarone (B1666195), lesinurad, and probenecid (B1678239), this compound exhibits higher selectivity for URAT1. tandfonline.comnih.govresearchgate.net
Studies using URAT1-overexpressing cells, such as Madin-Darby Canine Kidney II (MDCK-II) cells and Xenopus oocytes, have shown that this compound inhibits uric acid uptake in a dose-dependent manner. patsnap.comresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values for URAT1 inhibition by this compound have been reported to be significantly lower than those for other transporters. tandfonline.compatsnap.comnih.govresearchgate.net
This compound has been shown to weakly inhibit other transporters involved in urate handling, including ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and OAT3. tandfonline.compatsnap.comnih.govresearchgate.net The IC₅₀ values for the inhibition of ABCG2, OAT1, and OAT3 are considerably higher than that for URAT1, indicating this compound's selectivity. nih.govresearchgate.net
Furthermore, in vitro studies have suggested that this compound exhibits both competitive (cis-inhibition) and noncompetitive (trans-inhibition) mechanisms of URAT1 inhibition. patsnap.comresearchgate.net Trans-inhibition is hypothesized to involve the intracellular accumulation of this compound, which then interferes with URAT1 function from within the cell, potentially by attenuating the efflux of monocarboxylates that drive urate uptake. researchgate.netresearchgate.net
Here is a summary of in vitro inhibition data for this compound and other uricosuric agents:
| Compound | URAT1 IC₅₀ (μM) | ABCG2 IC₅₀ (μM) | OAT1 IC₅₀ (μM) | OAT3 IC₅₀ (μM) |
| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |
| Benzbromarone | 0.190 | - | - | - |
| Lesinurad | 30.0 | - | - | - |
| Probenecid | 165 | - | - | - |
Note: IC₅₀ values for ABCG2, OAT1, and OAT3 for benzbromarone, lesinurad, and probenecid were not consistently available across the provided sources in the same in vitro study as this compound. The table focuses on the comparative data presented for this compound's selectivity. nih.govresearchgate.net
In Vivo Animal Model Studies
In vivo studies using animal models have been conducted to evaluate the effects of this compound on plasma urate levels and urate transporters. patsnap.comnih.gov
Urate-Lowering Effects in Animal Models (e.g., Cebus monkeys)
Studies in Cebus monkeys, an animal model known for having plasma urate levels similar to humans due to low uricase activity, have shown that this compound decreases plasma urate levels in a dose-dependent manner after single oral administration. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net this compound also increased the fractional excretion of urate (FEUA) in a dose-dependent manner in these monkeys. tandfonline.comnih.govresearchgate.net For example, in Cebus monkeys, this compound at doses of 1-30 mg/kg concomitantly decreased plasma urate levels and increased FEUA. nih.govresearchgate.net The amounts of urinary urate excretion 0-8 hours after administration showed a dose-dependent increasing trend. tandfonline.comtandfonline.comresearchgate.net
In contrast, benzbromarone at a dose of 30 mg/kg showed a more modest effect on plasma urate levels compared to this compound at lower doses in Cebus monkeys, despite an increasing trend of urinary urate excretion. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net This suggests that this compound is effective at decreasing plasma urate levels at lower doses in this model. tandfonline.comresearchgate.net
Here is a summary of the urate-lowering effects in Cebus monkeys:
| Compound | Dose (mg/kg) | Effect on Plasma Urate Levels | Effect on Fractional Excretion of Urate (FEUA) |
| This compound | 1-30 | Dose-dependent decrease | Dose-dependent increase |
| Benzbromarone | 30 | Modest decrease | Increasing trend |
Based on findings in Cebus monkeys. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net
Effects on Urate Secretion Transporters in Animal Models
The effects of this compound on urate secretion transporters in vivo have been evaluated in animal models, such as Sprague-Dawley rats. nih.govresearchgate.net Using probe substrates for ABCG2 (e.g., sulfasalazine) and OAT1 (e.g., adefovir), studies have shown that this compound had no effect on these urate secretion transporters in vivo. nih.govresearchgate.netjst.go.jp This is in contrast to other uricosuric agents like benzbromarone, lesinurad, probenecid, and febuxostat (B1672324), which increased the plasma concentrations of these probe substrates, indicating inhibition of the secretion transporters. nih.govresearchgate.net
These in vivo findings support the in vitro data, characterizing this compound as a selective urate reabsorption inhibitor (SURI) with potent URAT1 inhibition and minimal effects on urate secretion transporters like ABCG2 and OAT1/3. nih.govresearchgate.net This selectivity is considered a key pharmacological feature of this compound, contributing to its efficacy in decreasing plasma urate levels. tandfonline.comnih.govresearchgate.net
Clinical Efficacy Studies of Dotinurad
Phase 1 Clinical Trials
Phase 1 clinical trials of dotinurad have focused on evaluating its pharmacokinetics, pharmacodynamics, and safety in healthy volunteers. drug-dev.comglobenewswire.comuricatherapeutics.com
Pharmacokinetic and Pharmacodynamic Comparability Across Populations (e.g., U.S. vs. Japanese)
Studies have shown comparable pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound between different populations, specifically highlighting the similarity between U.S. and Japanese healthy subjects. drug-dev.comglobenewswire.comuricatherapeutics.com The PK profile in U.S. subjects, including time to peak serum drug concentration, peak serum drug concentration, and drug serum half-life, was found to be comparable to that observed in Japanese subjects across all tested doses. drug-dev.comglobenewswire.comuricatherapeutics.com Similarly, the PD data from the Phase 1 trial in the U.S. were comparable to data from Japanese studies involving a larger number of subjects. drug-dev.comglobenewswire.comuricatherapeutics.com These findings suggest that the drug behaves similarly in these distinct populations.
Rapid Serum Uric Acid Reduction
Phase 1 trials have indicated that this compound leads to a rapid and significant reduction in serum uric acid levels. drug-dev.comglobenewswire.comuricatherapeutics.com In some instances, up to a 90% reduction in sUA was observed within four days of starting treatment. patsnap.comdrug-dev.comglobenewswire.comuricatherapeutics.com This rapid onset of action is considered important for managing acute gout attacks and chronic hyperuricemia. patsnap.com An increase in urine uric acid excretion was also noted, consistent with this compound's mechanism of selectively inhibiting URAT1. drug-dev.comglobenewswire.comuricatherapeutics.com
Phase 2 Clinical Trials
Phase 2 clinical trials have further explored the efficacy of this compound, particularly focusing on the dose-response relationship and the rates of achieving target sUA levels. tandfonline.comspringermedizin.denih.gov
Dose-Response Relationship in Serum Uric Acid Reduction
Clinical studies have demonstrated a clear dose-dependent relationship between this compound administration and the reduction in serum uric acid levels. tandfonline.comspringermedizin.denih.govresearchgate.net An exploratory Phase 2 study in Japanese hyperuricemic patients showed that increasing doses of this compound (1 mg, 2 mg, and 4 mg) resulted in progressively larger mean percent changes in sUA level from baseline. tandfonline.comspringermedizin.de
| This compound Dose | Mean Percent Change in sUA from Baseline |
| 1 mg | 37.03% ± 8.92% |
| 2 mg | 50.91% ± 10.61% |
| 4 mg | 64.37% ± 7.67% |
| Placebo | 0.85% ± 14.53% |
*Data derived from a Phase 2 study in Japanese hyperuricemic patients. tandfonline.comspringermedizin.de
A confirmatory Phase 2 study involving 200 Japanese hyperuricemic patients with or without gout similarly showed dose-dependent reductions in sUA levels across doses of 0.5 mg, 1 mg, 2 mg, and 4 mg. nih.govresearchgate.net
| This compound Dose | Mean Percent Change in sUA from Baseline |
| 0.5 mg | 21.81% |
| 1 mg | 33.77% |
| 2 mg | 42.66% |
| 4 mg | 61.09% |
| Placebo | -2.83% |
*Data derived from a confirmatory Phase 2 study in Japanese hyperuricemic patients. nih.govresearchgate.net
Achievement Rates of Target Serum Uric Acid Levels
Phase 2 studies have also evaluated the percentage of patients achieving target sUA levels, commonly defined as ≤ 6.0 mg/dL. springermedizin.denih.govnih.gov The confirmatory Phase 2 study demonstrated that higher doses of this compound led to greater rates of patients reaching this target. nih.gov
| This compound Dose | Percentage of Patients Achieving sUA ≤ 6.0 mg/dL |
| 0.5 mg | 23.1% |
| 1 mg | 65.9% |
| 2 mg | 74.4% |
| 4 mg | 100% |
| Placebo | None |
*Data derived from a confirmatory Phase 2 study in Japanese hyperuricemic patients. nih.gov
A pooled analysis of Phase 2 and Phase 3 trials in hypertensive patients with gout or asymptomatic hyperuricemia also reported high achievement rates of sUA ≤ 6.0 mg/dL, with 82.8% at a dose of 2 mg and 100.0% at a dose of 4 mg. nih.govtandfonline.comtandfonline.com
Phase 3 Clinical Trials
This compound has been evaluated in Phase 3 clinical trials, primarily conducted in Japan, involving over 500 patients treated for up to 58 weeks. patsnap.comdrug-dev.comuricatherapeutics.comdrug-dev.com These trials have further confirmed its efficacy in lowering serum uric acid levels. patsnap.comdrug-dev.comuricatherapeutics.com In these studies, this compound demonstrated effective serum uric acid lowering potential over extended treatment periods. patsnap.com The decrease in uric acid levels was significant even at early time points (2 weeks) and was continuously observed throughout the observation period of up to 58 weeks. d-nb.info In a Phase 3 study in Chinese subjects with gout, this compound 4 mg demonstrated superiority to febuxostat (B1672324) 40 mg in lowering sUA, with 73.6% of patients in the this compound group achieving sUA ≤ 6.0 mg/dL at Week 24 compared to 38.1% in the febuxostat group. bmj.com this compound 2 mg was found to be non-inferior to febuxostat 40 mg in this study, with achievement rates of 55.5% and 50.5%, respectively. bmj.com
Long-Term Efficacy in Maintaining Serum Uric Acid Levels
Clinical trials have demonstrated that this compound maintains its serum uric acid (SUA)-lowering effect over extended treatment periods. A pooled analysis of four clinical trials involving hypertensive patients with gout or asymptomatic hyperuricemia showed that this compound significantly lowered SUA levels. tandfonline.comtandfonline.com In this analysis, the percent change in the decrease of SUA with this compound was 42.17 ± 12.42% at a dose of 2 mg and 60.42 ± 8.03% at a dose of 4 mg. tandfonline.comtandfonline.com The percentage of patients who achieved a target SUA level of ≤6.0 mg/dL was 82.8% and 100.0% at the 2 mg and 4 mg doses, respectively. tandfonline.comtandfonline.com
Long-term studies, some extending up to 58 weeks, have further supported the sustained efficacy of this compound. d-nb.infopatsnap.comd-nb.info These studies indicated that consistent urate-lowering effects were maintained without significant loss of efficacy over prolonged treatment. patsnap.com For instance, in a long-term open-label study in Japanese hyperuricemic patients with or without gout, the percentages of patients achieving an SUA level ≤ 6.0 mg/dL at week 58 were 91.30% with the 2 mg dose and 100.00% with the 4 mg dose. d-nb.info The mean serum uric acid levels at week 58 were 4.59 mg/dL with 2 mg and 4.22 mg/dL with 4 mg. d-nb.info
| This compound Dose | Percent Change in SUA Decrease (Pooled Analysis) | Patients Achieving SUA ≤ 6.0 mg/dL (Pooled Analysis) | Patients Achieving SUA ≤ 6.0 mg/dL (Long-Term Study, Week 58) |
| 2 mg | 42.17 ± 12.42% tandfonline.comtandfonline.com | 82.8% tandfonline.comtandfonline.com | 91.30% d-nb.info |
| 4 mg | 60.42 ± 8.03% tandfonline.comtandfonline.com | 100.0% tandfonline.comtandfonline.com | 100.00% d-nb.info |
Non-Inferiority Comparisons with Existing Urate-Lowering Agents
Clinical trials have compared the efficacy of this compound to established urate-lowering agents, specifically benzbromarone (B1666195) and febuxostat, to assess its non-inferiority. d-nb.infopatsnap.comtandfonline.comnih.govspringermedizin.detandfonline.com
Studies have demonstrated that this compound is non-inferior to benzbromarone in reducing serum uric acid levels in hyperuricemic patients with or without gout. d-nb.infopatsnap.comtandfonline.comnih.govspringermedizin.detandfonline.comresearchgate.net A phase 3 study comparing this compound 2 mg with benzbromarone 50 mg over 14 weeks in Japanese patients found the mean percent change in serum uric acid level from baseline to the final visit was 45.9% in the this compound group and 43.8% in the benzbromarone group. researchgate.net The non-inferiority of this compound to benzbromarone was verified based on a predefined non-inferiority margin. researchgate.net The percentages of patients achieving serum uric acid levels ≤6.0 mg/dL at the final visit were 86.2% in the this compound group and 83.6% in the benzbromarone group, showing no significant difference. tandfonline.com
| Treatment | Mean Percent Change in SUA from Baseline | Patients Achieving SUA ≤ 6.0 mg/dL |
| This compound 2 mg | 45.9% researchgate.net | 86.2% tandfonline.com |
| Benzbromarone 50 mg | 43.8% researchgate.net | 83.6% tandfonline.com |
Non-inferiority trials have also compared this compound with febuxostat. tandfonline.comd-nb.infopatsnap.comtandfonline.comnih.govspringermedizin.detandfonline.comresearchgate.nethcplive.com A study comparing this compound with febuxostat in hyperuricemic patients with or without gout confirmed the non-inferiority of this compound to febuxostat in terms of serum uric acid lowering effect. nih.govresearchgate.net The mean difference in the rate of serum uric acid lowering between the two groups was small, and the lower limit of the confidence interval was above the non-inferiority margin. researchgate.net
More recent data from a Phase 3 study in Chinese patients with gout showed that this compound 4 mg demonstrated superiority to febuxostat 40 mg in lowering serum uric acid at 24 weeks. hcplive.comeisai.com In this study, the proportion of patients with SUA levels of 6.0 mg/dL or less at 24 weeks was 73.6% in the this compound group and 38.1% in the febuxostat group, confirming the statistical superiority of this compound 4 mg over febuxostat 40 mg. eisai.com Additionally, this compound 2 mg was found to be non-inferior to febuxostat 40 mg at 12 weeks in the same study. eisai.com
| Treatment | Proportion of Patients with SUA ≤ 6.0 mg/dL (24 Weeks) |
| This compound 4 mg | 73.6% eisai.com |
| Febuxostat 40 mg | 38.1% eisai.com |
Efficacy in Special Patient Populations
The efficacy of this compound has also been investigated in patient populations with compromised renal or hepatic function. tandfonline.comd-nb.infonih.govspringermedizin.de
Studies indicate that the efficacy of this compound in lowering serum uric acid is not attenuated in patients with mild to moderate renal impairment. tandfonline.comtandfonline.comd-nb.infonih.govtandfonline.comspringermedizin.ded-nb.info Subgroup analyses in clinical trials have shown that the serum uric acid lowering effect of this compound in patients with moderate renal dysfunction (eGFR ≥ 30 to < 60 mL/min/1.73 m²) was comparable to those with mild dysfunction (eGFR ≥ 60 to < 90 mL/min/1.73 m²) and normal function (eGFR ≥ 90 mL/min/1.73 m²). d-nb.info
Furthermore, some research has explored the effects of this compound in patients with severe renal dysfunction (eGFR < 30 mL/min/1.73 m²). nih.govresearchgate.net These studies suggest that this compound may have UA-lowering effects and the potential to improve kidney function in this population. nih.govresearchgate.net A retrospective analysis showed that SUA values decreased significantly in hyperuricemic patients with advanced chronic kidney disease (CKD) treated with this compound. researchgate.net In patients with eGFR < 30 mL/min/1.73 m², eGFR improved significantly after this compound treatment. nih.gov Another study suggested that this compound treatment significantly reduced the annual decline in eGFR in hyperuricemic patients with advanced CKD (stages G3–5). mdpi.com
Clinical pharmacokinetic studies have evaluated this compound in subjects with hepatic impairment. tandfonline.comd-nb.infonih.govspringermedizin.deresearchgate.net These studies have found that hepatic impairment, ranging from mild to severe, does not have a clinically meaningful influence on the pharmacokinetics, pharmacodynamics, or safety of this compound. tandfonline.comresearchgate.net Changes in serum uric acid levels after this compound administration were similar across groups with normal hepatic function and those with mild to severe hepatic impairment. tandfonline.comresearchgate.net These findings suggest that this compound can be administered to patients with hepatic impairment without dose adjustment, and its efficacy in lowering serum uric acid is not attenuated in this population. tandfonline.comresearchgate.net
Patients with Concomitant Conditions (e.g., Hypertension)
Hyperuricemia is frequently associated with concomitant conditions such as hypertension. nih.govspringermedizin.deresearchgate.netd-nb.info A pooled analysis of data from four clinical trials (Phase II and III) evaluated the uric acid-lowering effect of this compound in 222 hypertensive patients with gout or asymptomatic hyperuricemia. This analysis showed that this compound effectively lowered serum uric acid levels in this patient population. tandfonline.comtandfonline.com The percent change in serum uric acid decrease was 42.17 ± 12.42% at a dose of 2 mg and 60.42 ± 8.03% at a dose of 4 mg in the pooled analysis. tandfonline.comtandfonline.com The percentage of patients who achieved a target serum uric acid level of ≤6.0 mg/dL was 82.8% with the 2 mg dose and 100.0% with the 4 mg dose in the pooled analysis. tandfonline.comtandfonline.com Long-term data showed similar results. tandfonline.comtandfonline.com
A prospective, exploratory study (DIANA) specifically assessed this compound in patients with hyperuricemia and treated hypertension. Fifty patients (mean age 70.5 ± 11.0 years) received this compound for 24 weeks. The percentage change from baseline in serum uric acid level at week 24 was -35.8% (95% CI -39.7% to -32.0%, P < 0.001), with approximately three quarters of patients achieving a serum uric acid level of ≤ 6.0 mg/dL at week 24. researchgate.net
The efficacy of this compound in lowering serum urate levels is not attenuated in patients with mild to moderate renal impairment. tandfonline.comresearchgate.net
Here is a summary of serum uric acid lowering efficacy in hypertensive patients from the pooled analysis:
| This compound Dose | Percent Change in Serum Uric Acid from Baseline | Percentage of Patients Achieving ≤6.0 mg/dL |
| 2 mg | 42.17 ± 12.42% | 82.8% |
| 4 mg | 60.42 ± 8.03% | 100.0% |
Effects on Clinical Manifestations of Gout
This compound's ability to effectively lower and maintain serum uric acid levels is crucial for managing the clinical manifestations of gout. patsnap.com
Impact on Gouty Arthritis Incidence
Lowering serum uric acid levels to the target of ≤6.0 mg/dL is recommended to decrease the frequency of gouty arthritis flares. tandfonline.com Clinical trials with this compound have provided insights into its impact on gouty arthritis incidence.
In a long-term Phase 3 study, the incidence of gouty arthritis was 13.0% during the entire treatment period of 58 weeks. tandfonline.com However, the incidence was ≤1.0% from week 34 to week 58, suggesting that long-term administration of this compound may suppress acute inflammation in gouty arthritis. springermedizin.detandfonline.com Achieving a high rate of target serum uric acid levels (approximately 90% at < 6.0 mg/dL) in this long-term study also supports the notion that this compound can inhibit the development of new-onset gouty arthritis. springermedizin.de
In a Phase 3 study comparing this compound with benzbromarone, the incidence of gouty arthritis was 7.8% in the this compound group and 5.1% in the benzbromarone group; this difference was not statistically significant. tandfonline.comd-nb.info All reported events of gouty arthritis were mild or moderate in severity. tandfonline.comd-nb.info
Another Phase 3 study comparing this compound with febuxostat reported gouty arthritis incidence of 3.0% in the this compound group and 5.9% in the febuxostat group, with all events being mild or moderate. tandfonline.com
A meta-analysis of randomized controlled trials found no statistically significant difference in the number of events of gouty arthritis reported in the this compound 2 mg group compared with the control group (placebo and active comparators). aku.edu A total of 17 events (6.6%) occurred among 259 patients in the this compound 2 mg group versus 13 events (5.0%) among 259 patients in the control group. aku.edu
Effects on Tophi Formation (implied in long-term therapy)
While not explicitly detailed with specific data on tophi resolution in the provided sources, the sustained reduction of serum uric acid levels by this compound is a crucial factor in the management of tophi. patsnap.com Tophi are deposits of urate crystals, and effective urate-lowering therapy is necessary for their dissolution and to prevent the formation of new tophi. patsnap.comtandfonline.comuricatherapeutics.com The long-term administration of this compound, which leads to sustained low serum uric acid levels, is implied to aid in the resolution of tophi and prevent chronic joint damage associated with long-standing hyperuricemia. patsnap.comtandfonline.com
Drug Drug Interaction Studies
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are frequently co-administered with urate-lowering agents in patients experiencing pain associated with gouty arthropathy springermedizin.ded-nb.info. The pharmacokinetic interactions between dotinurad and NSAIDs are therefore of clinical interest springermedizin.ded-nb.info. In vitro experiments suggested that oxaprozin (B1677843), a specific NSAID, might be a candidate for potential interaction with this compound springermedizin.de. This potential interaction was thought to involve interference with the glucuronidation conjugation process and a decrease in the plasma protein binding rate of this compound springermedizin.de.
Oxaprozin Interaction
A study in healthy participants investigated the interaction between oxaprozin and this compound by measuring blood concentrations of this compound and uric acid levels springermedizin.denih.gov. This open-label, two-period, add-on study in 12 healthy adult males evaluated the pharmacokinetics and safety of a single 4 mg dose of this compound administered with and without 600 mg of oxaprozin nih.govtandfonline.com.
Compared to this compound administration alone, co-administration with oxaprozin resulted in a 34.3% decrease in the urinary excretion rate of the glucuronide conjugates of this compound and a 16.5% increase in the area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf) of this compound nih.govtandfonline.comnih.gov. While co-administration with oxaprozin slightly increased the half-life (T₁/₂) and AUC₀-inf of this compound, these changes remained within the acceptable clinical range specified in guidelines for drug-drug interactions springermedizin.denih.gov. The geometric mean ratio (90% confidence interval [CI]) of the urinary excretion rate of this compound glucuronate conjugates after co-administration with oxaprozin compared to this compound alone was 0.657 (0.624-0.692) nih.gov. The geometric mean ratios (90% CIs) for the maximum plasma concentration (Cmax) and AUC₀-inf were 0.982 (0.945-1.021) and 1.165 (1.114-1.219), respectively nih.gov.
Despite these pharmacokinetic changes, no clinically meaningful drug-drug interactions were observed in this study nih.govnih.gov. Administration of this compound alone showed a similar safety profile to co-administration with oxaprozin nih.govnih.gov. Based on these findings, it is suggested that the combined use of this compound and commonly used NSAIDs that may be less impactful than oxaprozin, such as naproxen, pranoprofen, and/or indometacin, may result in fewer issues springermedizin.de. NSAIDs can generally be used safely alongside this compound, though monitoring for adverse effects is advisable patsnap.com.
Potential for Interactions with Other Concomitant Medications
It is important to consider potential drug interactions when this compound is taken with other medications, as certain drugs can influence its effectiveness or safety patsnap.com. While preliminary data on drug-drug interactions have been reassuring, more expansive studies, particularly involving combinations with frequently co-prescribed medications, are needed patsnap.com.
Diuretics and Angiotensin II Receptor Blockers
Diuretics, such as thiazides and loop diuretics, are known to potentially reduce the efficacy of this compound dengyuemed.com. These diuretics can decrease uric acid excretion by reducing extracellular fluid volume and glomerular filtration rate, and by inhibiting uric acid secretion via NPT4 researchgate.net.
Angiotensin II Receptor Blockers (ARBs) are another class of medications frequently used in patients with comorbidities like hypertension nih.govtandfonline.com. Some ARBs, such as losartan (B1675146), have been shown to have a uric acid-lowering effect by inhibiting URAT1 researchgate.net.
It is noted that in this pooled analysis, the drug interactions may not have been accurately assessed due to the allowance for dosage changes of antihypertensive drugs other than losartan and thiazide diuretics during the treatment period, and the inability to strictly control the dose or duration of concomitant drugs used for hypertension tandfonline.comtandfonline.com.
Table 1. Effect of Co-administration with Oxaprozin on this compound Pharmacokinetics in Healthy Adult Males
| Pharmacokinetic Parameter | This compound Alone (Geometric Mean [90% CI]) | This compound + Oxaprozin (Geometric Mean [90% CI]) | Geometric Mean Ratio (90% CI) [this compound + Oxaprozin / this compound Alone] |
| Urinary Excretion Rate of Glucuronate Conjugates (%) | - | - | 0.657 (0.624–0.692) nih.gov |
| Cmax (ng/mL) | - | - | 0.982 (0.945–1.021) nih.gov |
| AUC₀-inf (ng*h/mL) | - | - | 1.165 (1.114–1.219) nih.gov |
Table 2. Effect of Concomitant Diuretics or ARBs on Percent Change in Serum Uric Acid with this compound (Pooled Analysis)
| Concomitant Medication | This compound Dose | Effect on Percent Change in Serum Uric Acid | Statistical Significance (p-value) |
| Diuretics or ARBs | Pooled Analysis (All Doses) | No significant effect tandfonline.com | Not specified tandfonline.com |
| Diuretics or ARBs | 2 mg | Attenuated uric acid reduction effect tandfonline.comresearchgate.net | < 0.05 tandfonline.com |
| Diuretics or ARBs | Doses other than 2 mg | No significant difference tandfonline.com | Not specified tandfonline.com |
Long Term Outcome Research and Real World Evidence
Sustained Efficacy and Safety Over Prolonged Treatment Durations (e.g., 58 weeks)
Clinical trials extending up to 58 weeks have investigated the long-term efficacy and safety of dotinurad in patients with hyperuricemia, with or without gout. These studies have demonstrated that this compound provides consistent urate-lowering effects throughout prolonged treatment periods, without significant loss of efficacy or the development of tolerance. patsnap.comtandfonline.comspringermedizin.deuricatherapeutics.com
In a long-term phase 3 study, serum uric acid (SUA) levels gradually decreased following a dose-escalation scheme and remained low and stable for up to 58 weeks. tandfonline.comnih.gov The percentage of patients achieving the target SUA level of ≤ 6.0 mg/dL was high, approximately 80-90% at a maintenance dose of 2 mg after week 10, and this effect was sustained throughout the observation period. springermedizin.de At a dose of 2 mg, SUA levels at week 34 and 58 were reduced from baseline by 46.73% and 47.17%, respectively, while at 4 mg, the reductions were 54.92% and 57.35%. nih.gov
Interactive Table 1: Percentage Change in Serum Uric Acid Levels in a Long-Term Study
| Time Point (Weeks) | This compound Dose (mg) | Percentage Change in SUA from Baseline (%) |
| 34 | 2 | 46.73 |
| 58 | 2 | 47.17 |
| 34 | 4 | 54.92 |
| 58 | 4 | 57.35 |
Note: Data derived from a long-term study with dose escalation based on target SUA levels. nih.gov
The sustained reduction in SUA levels is considered essential for preventing both acute and chronic complications associated with gout and hyperuricemia. patsnap.com Furthermore, long-term administration of this compound may contribute to suppressing acute inflammation in gouty arthritis, with the incidence of new-onset gouty arthritis being below 1% from week 34 to week 58 in one study. tandfonline.comspringermedizin.denih.gov
Observational Studies and Health Insurance Database Analyses
Real-world evidence, generated from observational studies and health insurance database analyses, complements data from controlled clinical trials by providing insights into the effectiveness and safety of drugs in broader, more diverse patient populations under routine clinical practice conditions. ppd.comscielo.org.cofrontiersin.org
While specific large-scale health insurance database analyses focusing solely on this compound's long-term outcomes were not extensively detailed in the provided search results, the importance of such studies for evaluating real-world safety and effectiveness is recognized. ppd.comfrontiersin.orgnih.gov Observational studies using existing data from healthcare databases are increasingly used in regulatory decision-making and can provide valuable real-world evidence. nih.gov
Impact on Associated Conditions Beyond Uric Acid Lowering
Beyond its primary effect of lowering uric acid, research suggests that this compound may exert beneficial effects on several associated conditions often comorbid with hyperuricemia, including chronic kidney disease and metabolic syndrome parameters. mdpi.comnih.gov These effects are potentially related to the selective inhibition of URAT1 not only in the kidneys but also in other tissues like the liver and adipose tissue, where uric acid uptake via URAT1 may contribute to inflammation and oxidative stress. mdpi.comnih.govelmerjournals.compreprints.orgelmerjournals.compreprints.org
Chronic Kidney Disease (CKD)
Hyperuricemia is frequently associated with the development and progression of CKD. elmerjournals.comelmerjournals.com Studies have indicated that this compound may have a beneficial impact on renal function in patients with hyperuricemia and CKD. patsnap.commdpi.comnih.govpreprints.orgelmerjournals.comdovepress.comresearchgate.net
In hyperuricemic patients with CKD and diabetic kidney disease (DKD), this compound treatment was unexpectedly found to improve estimated glomerular filtration rate (eGFR) and albuminuria in addition to reducing serum uric acid. mdpi.comnih.govresearchgate.net A 6-month this compound treatment improved albuminuria and eGFR in hyperuricemic patients. mdpi.comresearchgate.net In a retrospective analysis of patients with hyperuricemia and advanced CKD (stages G3-5), 12-month this compound treatment significantly reduced the annual decline in eGFR. mdpi.com The annual change in eGFR improved from -6.0 ± 12.9 mL/min/1.73 m²/year to -0.9 ± 4.6 mL/min/1.73 m²/year (p < 0.05) with this compound treatment. dovepress.com
Interactive Table 2: Change in eGFR with this compound Treatment in Advanced CKD Patients
| Parameter | Baseline | 12 Months | p-value |
| Annual Change in eGFR (mL/min/1.73 m²/year) | -6.0 ± 12.9 | -0.9 ± 4.6 | < 0.05 |
| eGFR (mL/min/1.73 m²) | 33.9 ± 15.2 | 36.2 ± 15.9 | < 0.001 |
Note: Data represents mean ± SD. dovepress.comresearchgate.net
This compound administration in patients with CKD and hyperuricemia appears beneficial in restoring or preserving kidney function. researchgate.net This effect was observed regardless of gender, age, baseline eGFR, or primary CKD diagnosis in one study. researchgate.net The potential mechanisms for the renal benefits extend beyond just uric acid lowering and may involve the inhibition of uric acid entry into kidney cells via URAT1, potentially reducing inflammation and oxidative stress. preprints.orgelmerjournals.com Switching from xanthine (B1682287) oxidase inhibitors, which can inhibit ABCG2, to this compound, which does not inhibit ABCG2, was suggested to be beneficial for albuminuria and maintaining eGFR in one study. elmerjournals.compreprints.orgelmerjournals.com
Metabolic Syndrome and Related Parameters (e.g., Body Weight, Liver Function, Serum Lipids)
Hyperuricemia is closely associated with metabolic syndrome and its components, including obesity, dyslipidemia, and liver dysfunction. elmerjournals.compreprints.orgelmerjournals.com Long-term treatment with this compound has been associated with improvements in several metabolic parameters. nih.govelmerjournals.compreprints.orgelmerjournals.com
Studies have reported that this compound was associated with improvements in body weight, liver function (e.g., serum ALT and GGT levels), hepatic steatosis index, and serum lipids (e.g., serum LDL-C, TG, and non-HDL-C). nih.govelmerjournals.compreprints.orgelmerjournals.com These improvements were observed over treatment periods extending up to 24 months. elmerjournals.comelmerjournals.com
Interactive Table 3: Changes in Metabolic Parameters After Starting this compound (Selected Endpoints)
| Parameter | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) | 18 Months (Mean ± SD) | 24 Months (Mean ± SD) |
| Body Weight (kg) | Baseline Value | Significant Decrease | - | - | Significant Decrease |
| Serum ALT (U/L) | Baseline Value | - | Significant Decrease | - | - |
| Serum GGT (U/L) | Baseline Value | - | Significant Decrease | Significant Decrease | Significant Decrease |
| Serum LDL-C | Baseline Value | - | Significant Decrease | Significant Decrease | Significant Decrease |
| Serum TG | Baseline Value | - | - | - | Significant Decrease |
| Non-HDL-C | Baseline Value | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
The observed improvements in metabolic parameters may be attributed to the inhibition of uric acid entry via URAT1 into the liver and adipose tissues. nih.govelmerjournals.compreprints.orgelmerjournals.com This inhibition may lead to increased energy expenditure, decreased lipid synthesis, reduced inflammation, and improved insulin (B600854) resistance. mdpi.comnih.govelmerjournals.compreprints.org
Cardiovascular Disease Markers (e.g., Arterial Stiffness, Oxidative Stress)
Hyperuricemia is considered a risk factor for cardiovascular diseases. researchgate.netresearchgate.net Exploratory studies have investigated the effects of this compound on markers of cardiovascular risk, such as arterial stiffness and oxidative stress. mdpi.comnih.govpreprints.orgresearchgate.netnih.gov
A 24-week this compound treatment favorably affected arterial stiffness, as measured by the cardio-ankle vascular index (CAVI), and oxidative stress markers, such as derivatives of reactive oxygen metabolites (d-ROMs). mdpi.comnih.govpreprints.orgresearchgate.netnih.gov The proportional changes from baseline in the geometric mean of CAVI and d-ROMs at week 24 were both 0.96 (95% CI 0.92 to 1.00, P = 0.044), suggesting a favorable impact. researchgate.netnih.gov These findings suggest that this compound may provide off-target vascular protection beyond its uric acid-lowering effects. mdpi.comnih.govpreprints.orgresearchgate.netnih.gov
Interactive Table 4: Changes in Cardiovascular Markers After 24 Weeks of this compound Treatment
| Parameter | Proportional Change from Baseline (Geometric Mean) | 95% Confidence Interval | p-value |
| CAVI | 0.96 | 0.92 to 1.00 | 0.044 |
| d-ROMs | 0.96 | 0.92 to 1.00 | 0.044 |
Note: Data from a 24-week exploratory study. researchgate.netnih.gov
The potential mechanisms underlying these cardiovascular benefits may involve the reduction of oxidative stress and inflammation induced by uric acid uptake in various tissues. mdpi.comelmerjournals.compreprints.org
Future Research Directions and Unmet Needs
Pharmacogenomic Studies and Genetic Backgrounds
Pharmacogenomics, the study of how genetic variations influence drug response, is a critical area for future research on dotinurad mdpi.comresearchgate.netcoreprescribingsolutions.co.uk. While this compound has demonstrated efficacy and safety in studied populations, primarily Japanese, ensuring consistent outcomes across diverse genetic backgrounds and comorbidity profiles is crucial for its widespread adoption patsnap.com. Genetic heterogeneity among patients can significantly impact drug efficacy and toxicity mdpi.com.
Future pharmacogenomic studies should aim to identify specific genetic markers or variants that may influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects on the body) of this compound nih.gov. This includes investigating variations in genes encoding URAT1 (SLC22A12) and other transporters or enzymes that might interact with this compound or influence uric acid metabolism wikipedia.orgnih.gov. Understanding these gene-drug interactions could lead to the development of personalized treatment strategies, optimizing this compound dosage and improving treatment outcomes while minimizing the risk of adverse reactions mdpi.comcoreprescribingsolutions.co.uknih.gov.
Long-Term Renal Function Impact, Especially in Advanced CKD
The long-term impact of sustained uricosuric therapy with this compound on renal function, particularly in patients with advanced chronic kidney disease (CKD), remains an important area for continued investigation patsnap.comdovepress.com. While some studies suggest that this compound might attenuate the decline in renal function in hyperuricemic patients with advanced CKD, larger-scale, longer-term investigations are necessary to further clarify these potential renoprotective effects dovepress.commdpi.com.
Studies have shown that this compound can decrease uric acid levels and might attenuate renal function decline in individuals with hyperuricemia and advanced CKD dovepress.com. For instance, a study observed that 12-month this compound treatment significantly improved the annual change in eGFR in patients with hyperuricemia and advanced CKD dovepress.commdpi.com. Switching from febuxostat (B1672324) to this compound was also suggested to be beneficial for maintaining eGFR in patients with asymptomatic hyperuricemia, potentially due to this compound's lack of inhibition on ABCG2, a transporter involved in the excretion of uremic toxins like indoxyl sulfate (B86663) preprints.orgpreprints.orgfrontiersin.org. However, the long-term clinical significance of these findings and the precise mechanisms underlying the potential renal benefits of this compound in advanced CKD require further elucidation through prospective, large-scale, multicenter studies dovepress.com.
Detailed Mechanistic Studies of Trans-Inhibition and Compensatory Renal Mechanisms
This compound exhibits a dual mechanism of action involving both competitive (cis) and noncompetitive (trans) inhibition of URAT1 patsnap.com. While cis-inhibition involves this compound binding to the extracellular domain of URAT1, trans-inhibition is a unique aspect where intracellularly accumulated this compound interferes with the transporter from within, potentially by attenuating the efflux of monocarboxylates that drive urate uptake patsnap.comnih.gov. This trans-inhibition effect may contribute to this compound's clinically stronger uricosuric effect than estimated by in vitro studies nih.gov.
Further detailed mechanistic studies are warranted to fully understand the intricacies of trans-inhibition and its effect within the complex interplay of renal transporters in diverse clinical scenarios patsnap.com. Additionally, while this compound's high selectivity for URAT1 minimizes interactions with secondary urate transporters like ABCG2, OAT1, and OAT3, there is a residual concern regarding the potential for compensatory mechanisms within the kidney that might alter drug efficacy over time patsnap.comnih.govfrontiersin.org. Research should explore these potential compensatory pathways and how they might influence the long-term effectiveness of this compound.
Broader Data Across Diverse Patient Demographics Beyond Japanese Populations
Although Phase 1 data in U.S. populations support similar pharmacokinetic and pharmacodynamic properties of this compound, most of the clinical data have been generated from studies in Japan patsnap.compatsnap.com. Broader data across diverse patient demographics beyond Japanese populations are still needed to confirm its efficacy and safety across a wider range of ethnic and racial groups patsnap.compatsnap.comuricatherapeutics.com.
Expanded clinical trials in diverse populations, including those in North America and Europe where regulatory evaluation is ongoing, are essential to ensure that this compound is effective and well-tolerated in different demographic groups with varying genetic backgrounds, lifestyles, and comorbid conditions wikipedia.orguricatherapeutics.com. Such studies will provide valuable data for establishing appropriate dosing regimens and understanding potential differences in response or side effect profiles across populations.
Pharmacovigilance and Post-Marketing Surveillance
Pharmacovigilance and post-marketing surveillance are crucial for monitoring the safety of pharmaceutical products after they have been approved and are in wider use by the general population fgk-cro.comwho.intresearchgate.net. While clinical trials provide important safety data, post-marketing surveillance allows for the detection of rare or long-term adverse effects that may not have been apparent in pre-market studies involving a smaller, more selected patient population fgk-cro.comresearchgate.netnih.gov.
Ongoing pharmacovigilance and post-marketing surveillance for this compound are necessary to continue monitoring its safety profile in real-world settings, particularly as it becomes available in new regions fortressbiotech.com. This includes collecting data on adverse events, drug interactions, and the drug's performance in patients with various comorbidities and those on concomitant medications patsnap.comfgk-cro.com. Robust surveillance systems, including spontaneous reporting, registry studies, and analysis of electronic health records, will help ensure the continued safety and optimal use of this compound in the broader patient population fgk-cro.comresearchgate.net.
Q & A
Q. What is the molecular mechanism by which Dotinurad selectively inhibits URAT1?
this compound binds to specific residues (H142 and R487) on URAT1, a renal urate transporter. Experimental validation using Xenopus oocytes expressing wild-type and mutated URAT1 revealed that H142 forms a hydrogen bond with the phenolic hydroxyl group of this compound, while R487 stabilizes the transporter’s activity. Mutations at these residues (e.g., H142A, R487A) increased IC50 values by 3–20 fold, confirming their role in selective inhibition . Structural analogs lacking the hydroxyl group (e.g., F13141) showed an 8,420-fold reduction in URAT1 inhibition, highlighting the criticality of this interaction .
Q. How does this compound’s efficacy in serum uric acid (UA) reduction compare to other uricosuric agents like benzbromarone or febuxostat?
In a randomized, double-blind, placebo-controlled Phase II trial, this compound (4 mg/day) reduced serum UA by 64.37% over 8 weeks, outperforming febuxostat (37.03%) and achieving target UA levels (≤6.0 mg/dL) in 95.2% of patients vs. 0% in placebo . Comparative studies in Cebus monkeys demonstrated superior UA-lowering effects over benzbromarone, attributed to its higher selectivity for URAT1 over OAT1/3 and ABCG2 transporters .
Q. What are the key methodological considerations in designing clinical trials for this compound in hyperuricemia?
Phase II/III trials typically adopt randomized, multicenter, double-blind designs with dose-escalation protocols (e.g., 0.5–4 mg/day). Primary endpoints focus on percentage reduction in serum UA and the proportion of patients achieving UA ≤6.0 mg/dL. Secondary endpoints include safety profiles (e.g., renal/hepatic function). Studies often exclude patients with severe renal/hepatic impairment or concurrent XOI use unless explicitly testing combination therapies .
Q. Does this compound require dose adjustment in patients with hepatic impairment?
Pharmacokinetic (PK) studies in subjects with hepatic impairment showed no clinically significant changes in AUC or Cmax. This compound is metabolized via glucuronidation (UGTs) and sulfation (SULTs), pathways less affected by hepatic dysfunction. Unbound fraction increases slightly in hepatic impairment but does not necessitate dose adjustments .
Q. What is the long-term safety profile of this compound in patients with chronic kidney disease (CKD)?
A retrospective analysis of advanced CKD patients (eGFR <45 mL/min/1.73 m²) found that this compound improved annual eGFR decline (-1.2 vs. -3.8 mL/min/1.73 m² in controls) without exacerbating proteinuria. Adverse events (e.g., mild hyperkalemia) were rare and comparable to placebo .
Advanced Research Questions
Q. How do structural modifications of this compound impact its binding affinity to URAT1?
Methylation of the phenolic hydroxyl group (compound F13141) reduced URAT1 inhibition by 8,420-fold, confirming the necessity of this group for hydrogen bonding with H142. Docking simulations using AlphaFold2-predicted URAT1 structures further validated that H142 and R487 form a unique binding pocket absent in other UA transporters (e.g., OAT1/3), explaining this compound’s selectivity .
Q. What methodological approaches resolve contradictions in this compound’s renoprotective effects (e.g., improved eGFR but unchanged proteinuria)?
While this compound attenuated eGFR decline in CKD patients, proteinuria remained unchanged, suggesting UA-lowering may preserve glomerular filtration without altering tubular pathology. Researchers recommend stratified analyses by baseline UA levels (≥6.0 mg/dL) and longer-term studies to dissect mechanisms .
Q. How does concomitant use with xanthine oxidase inhibitors (XOIs) affect this compound’s pharmacokinetics and efficacy?
A Phase I study co-administering this compound and topiroxostat (an XOI) showed no PK interactions. UA reduction was additive, with this compound enhancing urinary excretion and XOIs reducing production. Safety profiles remained stable, supporting combination therapy in refractory gout .
Q. Which enzymes are primarily responsible for this compound’s metabolism, and how do polymorphisms affect dosing?
this compound undergoes glucuronidation (UGT1A1, UGT1A9) and sulfation (SULT1A1, SULT2A1). In vitro assays using human liver cytosol identified SULT1A1 as the dominant isoform. Polymorphisms in these enzymes (e.g., UGT1A1*28) may alter metabolite formation but have not yet been linked to clinical variability .
Q. What experimental models best predict this compound’s in vivo efficacy and safety?
Preclinical studies in Cebus monkeys and Sprague-Dawley rats demonstrated dose-dependent UA reduction and transporter selectivity (URAT1 > OAT1/3). These models correlate with human PK/PD profiles, particularly in renal excretion kinetics and lack of CYP3A4-mediated metabolism .
Methodological Notes
- Data Contradictions : Discrepancies in renal outcomes (e.g., eGFR vs. proteinuria) require stratified subgroup analyses and extended follow-up .
- Experimental Design : Use Xenopus oocyte URAT1 assays for binding studies and Phase II/III trials with adaptive dosing for clinical validation .
- Analytical Tools : LC-MS/MS for quantifying this compound metabolites and AlphaFold2 for structural modeling of URAT1 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
